Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate
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Overview
Description
Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a carbamate functional group and a benzyl moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic ketone and benzyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 25-30°C.
Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (6,6-dimethoxyspiro[3.3]heptan-2-yl)carbamate
- tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
Uniqueness
Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both a benzyl and carbamate group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C15H17NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18) |
InChI Key |
DPGJCYDJKRQZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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